An In-depth Technical Guide on the Core Chemical Properties of Oxazine Rings
An In-depth Technical Guide on the Core Chemical Properties of Oxazine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine rings are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of oxazine rings, focusing on their structure, reactivity, and electronic characteristics. Detailed experimental protocols for their synthesis and key reactions are also presented to aid researchers in their practical applications.
Core Chemical Properties of Oxazine Rings
The chemical properties of oxazine rings are dictated by the relative positions of the oxygen and nitrogen atoms, leading to three constitutional isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. The presence of these heteroatoms introduces asymmetry and unique electronic features that govern their stability and reactivity.
Structure and Electronic Properties
The oxazine ring is a non-aromatic heterocycle. The lone pair of electrons on the oxygen and nitrogen atoms, along with the pi-electrons of the double bonds, contribute to the electronic distribution within the ring. This distribution influences the ring's planarity, bond lengths, and bond angles.
While experimental data on the fundamental properties of unsubstituted parent oxazine rings is scarce, computational studies and spectroscopic data from derivatives provide valuable insights. For instance, NMR chemical shifts of 1,4-oxazine suggest a hybrid character between pyran and dihydropyridine.[4][5]
Table 1: Physicochemical Properties of Unsubstituted Oxazine Isomers (Predicted and Experimental)
| Property | 1,2-Oxazine | 1,3-Oxazine | 1,4-Oxazine |
| Molecular Formula | C₄H₅NO | C₄H₅NO | C₄H₅NO |
| Molecular Weight ( g/mol ) | 83.09 | 83.09 | 83.09 |
| Predicted pKa | - | ~8.08 (for tetrahydro-1,3-oxazine)[6] | - |
Note: Data for unsubstituted parent rings is limited. The provided pKa is for a saturated derivative and should be considered an approximation.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and structural elucidation of oxazine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are instrumental in determining the substitution pattern and stereochemistry of the oxazine ring. Characteristic signals for protons adjacent to the nitrogen and oxygen atoms can be readily identified. For example, in benzoxazine (B1645224) derivatives, the methylene (B1212753) protons of the Ar-CH₂-N and O-CH₂-N groups typically appear as singlets in the 1H NMR spectrum.[4][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in oxazine derivatives. Characteristic absorption bands for C-O-C and C-N stretching vibrations are typically observed.[8][9]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectra of oxazine derivatives are dependent on the extent of conjugation within the molecule. Aromatic-fused oxazines, such as naphthoxazines, exhibit maximum absorbance at specific wavelengths, which can be influenced by the solvent and substituents.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of oxazine compounds, aiding in their structural confirmation.[10][11][12][13]
Table 2: Spectroscopic Data for Representative Oxazine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| 1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][14][15]oxazine | 6.2-6.5 (s, 1H, NCH)[7] | - | 3275-3340 (N-H)[7] | 254 (in CH₂Cl₂)[8] |
| N-{4-[2-Amino-4-(4-methoxyphenyl)-6H-[14][15]oxazin-6-yl]-phenyl}-nicotinamide | 5.2 (d, 1H, CH oxazine), 6.68 (d, 3H, C-O) | - | 1176.36 (C-O-C), 1634.38 (C=N) | 374.60 |
Reactivity of Oxazine Rings
The reactivity of oxazine rings is characterized by their susceptibility to both electrophilic and nucleophilic attack, as well as their propensity for ring-opening reactions.
Electrophilic and Nucleophilic Reactions
The electron-donating nature of the nitrogen and oxygen atoms can activate the ring towards electrophilic substitution, although this is less common than in purely aromatic systems. Conversely, the electronegativity of the heteroatoms can render adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution reactions have been reported for certain fused oxazine systems.[14][15]
Ring-Opening Reactions
A key feature of the oxazine ring is its ability to undergo ring-opening reactions, which is the basis for the formation of polybenzoxazines, a class of high-performance polymers. This process is typically initiated by heat or acid catalysis and proceeds through a cationic intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the substitution pattern on the ring.
Experimental Protocols
This section provides detailed methodologies for the synthesis of oxazine derivatives.
Synthesis of 1,3-Oxazine Derivatives via Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of benzoxazines, involving a one-pot condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269).[1][8][16][17][18][19]
Protocol: One-pot Synthesis of 3-Aryl-3,4-dihydro-2H-benzo[e][14][15]oxazines
-
Materials: Substituted phenol (1 mmol), aromatic amine (1 mmol), formaldehyde (2 mmol), solvent (e.g., 1,4-dioxane (B91453) or ethanol).
-
Procedure:
-
Dissolve the phenol and amine in the chosen solvent in a round-bottom flask.
-
Add formaldehyde to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction.
-
Purify the crude product by recrystallization.
-
Meyers Synthesis of Aldehydes
The Meyers synthesis utilizes a dihydro-1,3-oxazine as a masked aldehyde functional group, allowing for the synthesis of unsymmetrical aldehydes.[20][21]
Protocol: General Procedure for Meyers Aldehyde Synthesis
-
Materials: 2-Alkyl-dihydro-1,3-oxazine, strong base (e.g., n-butyllithium), alkyl halide, sodium borohydride, oxalic acid.
-
Procedure:
-
Deprotonate the α-carbon of the 2-alkyl group using a strong base at low temperature (e.g., -78 °C).
-
Add the alkyl halide to the resulting anion to form the C-alkylated oxazine.
-
Reduce the imine functionality with sodium borohydride.
-
Hydrolyze the resulting hemiaminal with aqueous oxalic acid to yield the aldehyde.
-
Role in Signaling Pathways
Recent studies have highlighted the potential of oxazine derivatives to modulate biological signaling pathways. Notably, certain oxazine compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[6] This inhibitory activity makes oxazine scaffolds attractive for the development of novel anti-inflammatory and anti-cancer agents.
Visualizations
Mannich Reaction for Benzoxazine Synthesis
References
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- 14. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Meyers Aldehyde Synthesis [drugfuture.com]
